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Introduction

Nanopore-based assays (NAnPP) offer powerful solutions for high-throughput, real-time
analysis of nucleic acids and proteins, with significant applications in research and drug
development. The reliability and reproducibility of NAnPP data are paramount for drawing
accurate conclusions. Implementing a robust set of experimental controls is essential for
monitoring assay performance, identifying potential sources of error, and ensuring the validity
of the results.

These application notes provide detailed protocols and recommendations for the use of
positive, negative, and internal controls in NAnPP workflows. Adherence to these guidelines
will enable researchers to generate high-quality, reliable data for applications ranging from
genomic sequencing to biomarker discovery.

The Importance of Controls in NAnPP
Experimental controls are indispensable for:

o Quality Control: Assessing the performance of reagents, instruments, and the overall
experimental workflow.
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e Troubleshooting: Pinpointing the source of suboptimal results or experimental failure.
o Data Interpretation: Providing a baseline for accurate data analysis and interpretation.

o Assay Validation: Ensuring the assay is performing as expected and is fit for its intended
purpose.

A comprehensive control strategy should incorporate positive, negative, and internal controls at
various stages of the NAnPP workflow, from sample preparation to data analysis.

Types of Experimental Controls
Positive Controls

Positive controls are well-characterized samples that are expected to yield a predictable,
positive result. They are crucial for confirming that the experimental workflow, including library
preparation and sequencing, is functioning correctly.

Examples:

o Oxford Nanopore Technologies (ONT) DNA Control Strand (DCS): A 3.6 kb DNA fragment of
the Lambda phage genome used to verify the performance of DNA library preparation and
sequencing.[1]

o Oxford Nanopore Technologies (ONT) RNA Control Strand (RCS): An in vitro transcribed
RNA molecule from the yeast ENO2 gene, used to assess the performance of direct RNA
sequencing workflows.[2]

Negative Controls

Negative controls are samples that are expected to yield a negative or null result. They are
essential for detecting contamination introduced during the experimental process.

Examples:

e No-Template Control (NTC): A control reaction that includes all the components of the library
preparation except for the input nucleic acid. Nuclease-free water is typically used as a
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substitute. This control is critical for PCR-based nanopore workflows to detect contamination
from reagents or the environment.[3][4]

o No-Input Library Preparation Control: A control where the entire library preparation process is
performed without the addition of a sample. This helps to identify contamination from the
library preparation kits themselves.

Internal/Spike-in Controls

Internal, or spike-in, controls are exogenous molecules of known sequence and concentration
that are added to the experimental sample. They are valuable for monitoring the efficiency of
the workflow, assessing the limit of detection, and for data normalization.

Examples:

o ERCC RNA Spike-In Mixes: A set of in vitro transcribed RNA molecules of varying lengths
and concentrations, commonly used in RNA sequencing experiments to assess dynamic
range, and lower limit of detection.

e Sequ-In Synthetic RNA Spike-Ins: Synthetic RNA controls that can be used to test
guantification accuracy and the ability to detect differential expression.

Quantitative Data and Interpretation

The following tables summarize the key performance metrics and expected outcomes for the
recommended experimental controls.

Table 1: Positive Control Performance Metrics
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Control Type

Key Metrics

Expected Outcome

Potential Issues if
Outcome is Not
Met

DNA Control Strand
(DCS)

- Read Count- Read
Identity (%)- Read
Length (N50)

- Detectable number
of reads mapping to
the control sequence-
High read identity
(>95%) to the
reference sequence-
N50 close to the
expected fragment
size (e.g., ~3.6 kb)

- Low/No Reads:
Problem with library
preparation (ligation
failure), sequencing
run, or loading.- Low
Identity: Issue with
basecalling accuracy,
sequencing chemistry,
or flow cell health.-
Low N50: Excessive
fragmentation during

library preparation.

RNA Control Strand
(RCS)

- Read Count- Read
Identity (%)- Full-
length Reads (%)

- Sufficient reads
mapping to the control
sequence- High read
identity (>90%) to the
reference sequence-
High percentage of

full-length reads

- Low/No Reads:
Inefficient reverse
transcription or
adapter ligation, RNA
degradation.- Low
Identity: Issue with
basecalling,
sequencing
chemistry.- Low
Percentage of Full-
length Reads: RNA
degradation,
inefficient reverse

transcription.

Table 2: Negative Control Performance Metrics
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Control Type

Key Metrics

Expected Outcome

Potential Issues if
Outcome is Not
Met

No-Template Control
(NTC)

- Read Count

- Zero or a negligible

number of reads.

- Significant number of
reads: Contamination
of PCR reagents,
primers, or general lab

environment.

No-Input Library Prep

Control

- Read Count

- Zero or a negligible

number of reads.

- Significant number of
reads: Contamination
of library preparation

reagents.

ble 3: USpike-i | Per :

Control Type

Key Metrics

Expected Outcome

Potential Issues if
Outcome is Not
Met

ERCC/Sequ-In RNA
Spike-Ins

- Read counts
correlate with input
concentrations- Limit

of Detection

- A strong positive
correlation between
the log of the input
concentration and the
log of the read
counts.- Detection of
low-concentration

spike-ins.

- Poor Correlation:
Issues with library
preparation efficiency,
PCR bias, or
quantification.- Failure
to Detect Low-
Concentration Spike-
ins: Low sequencing
depth, inefficient
library preparation, or
RNA degradation.

Experimental Workflows and Protocols

The following diagrams and protocols outline the integration of controls into a standard

Nanopore-based assay workflow.
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Generalized NAnPP Experimental Workflow with
Controls
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Caption: Integration of controls into the NAnPP workflow.

Protocol: DNA Sequencing with Positive and Negative
Controls

This protocol describes a typical DNA sequencing workflow using the Oxford Nanopore
Ligation Sequencing Kit with the inclusion of a positive (DCS) and a negative (NTC) control.

Materials:

e DNA sample(s)

¢ DNA Control Strand (DCS)

» Nuclease-free water

 Ligation Sequencing Kit (e.g., SQK-LSK114)
o NEBNext FFPE DNA Repair Mix

o NEBNext Ultra Il End Repair/dA-Tailing Module
o NEBNext Quick Ligation Module

e Agencourt AMPure XP beads

e Freshly prepared 70% ethanol

» Elution Buffer

e Nanopore flow cell

e Sequencing device (e.g., MinlON)
Procedure:

¢ Input DNA Quantification and QC:

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1234817?utm_src=pdf-body-img
https://www.benchchem.com/product/b1234817?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Quantify the input DNA for each sample using a fluorometric method (e.g., Qubit).

o Assess purity using a spectrophotometer (e.g., NanoDrop), aiming for a 260/280 ratio of
~1.8 and a 260/230 ratio of 2.0-2.2.[5]

o Control Setup:

o Experimental Samples: Prepare your experimental DNA samples according to the kit
protocol (typically 1 pg of DNA).

o Positive Control (DCS): In a separate tube, use the recommended amount of DCS as the
input DNA.

o Negative Control (NTC): In another tube, substitute the input DNA with an equal volume of
nuclease-free water.[4]

 Library Preparation (perform for all samples and controls in parallel):

o DNA Repair and End-Prep:

= Combine the input DNA (or water for NTC) with the FFPE DNA Repair Mix and End-
Prep reaction buffer and enzyme mix.

» Incubate as recommended by the protocol (e.g., 20°C for 5 minutes, 65°C for 5
minutes).

o Adapter Ligation:

» Add the sequencing adapters, Ligation Buffer, and Quick T4 DNA Ligase to the end-
prepped DNA.

» Incubate at room temperature for 10 minutes.

o Clean-up:

» Purify the adapter-ligated DNA using AMPure XP beads and wash with 70% ethanol.

» Elute the library in Elution Buffer.
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e Library Quantification:

o Quantify the final library concentration for each sample and the positive control using a
fluorometric method. The NTC should have no detectable library.

e Flow Cell Priming and Loading:
o Prime the Nanopore flow cell according to the manufacturer's instructions.

o Prepare the sequencing mix by combining the Sequencing Buffer, Loading Beads, and the
appropriate amount of the prepared library.

o Load the sequencing mix onto the flow cell.

e Sequencing and Data Analysis:
o Start the sequencing run on the MinKNOW software.
o After the run, perform basecalling.

o Analyze the data for the controls as described in Table 1 and Table 2.

Protocol: Direct RNA Sequencing with Internal Spike-in
Controls

This protocol outlines the use of ERCC RNA Spike-In controls in a direct RNA sequencing
experiment.

Materials:

Total RNA sample(s)

ERCC RNA Spike-In Mix

Direct RNA Sequencing Kit (e.g., SQK-RNA004)

Poly(A) tailing reaction components (if required)
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Agencourt RNAClean XP beads or equivalent

Nuclease-free water

Nanopore flow cell

Sequencing device

Procedure:

e Input RNA Quantification and QC:
o Quantify the total RNA using a fluorometric method (e.g., Qubit RNA HS Assay).
o Assess RNA integrity using a Bioanalyzer or similar instrument.

e Spike-in Addition:

o Based on the amount of input RNA, add a predetermined amount of the ERCC RNA
Spike-In Mix to each experimental sample. The amount to add will depend on the desired
final percentage of spike-in reads.

e Library Preparation:

o Poly(A) Tailing (if starting with non-polyadenylated RNA): Perform poly(A) tailing on the
RNA/spike-in mixture.

o Reverse Transcription and Adapter Ligation: Follow the Direct RNA Sequencing Kit
protocol to perform reverse transcription and ligate the sequencing adapters.

o Clean-up: Purify the final library using RNAClean XP beads.
e Flow Cell Priming, Loading, and Sequencing:

o Proceed with flow cell priming, loading, and sequencing as described in the DNA
sequencing protocol.

o Data Analysis:
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o After basecalling, align the reads to a combined reference containing the organism's
transcriptome and the ERCC spike-in sequences.

o Analyze the read counts for the ERCC transcripts to assess the correlation with their
known input concentrations.

Troubleshooting Based on Control Outcomes

The outcome of the control experiments can provide valuable insights into troubleshooting a
failed or suboptimal NAnPP experiment.

Start Troubleshooting

Positive Control (DCS/RCS) Failed?

No Yes

Negative Control (NTC) Shows Reads? Issue with Library Prep Reagents/Protocol

No Yes f library prep appears ok
Contamination in Reagents/Environment Issue with Sequencing Run/Flow Cell
No Yes
Quantification Issue or PCR Bias
No Yes
Problem with Input Sample Quality Proceed with Sample Analysis
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Caption: A decision tree for troubleshooting NAnPP experiments.

Conclusion

The systematic use of positive, negative, and internal controls is a cornerstone of robust and
reliable Nanopore-based assays. By integrating these controls into the experimental workflow
and carefully analyzing their outcomes, researchers can ensure the quality and validity of their
data, leading to more accurate and impactful scientific conclusions. These application notes
provide a framework for implementing a comprehensive control strategy, empowering
researchers in academia and industry to harness the full potential of NAnPP technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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